Salmefamol is a sympathomimetic drug, specifically categorized as a β2-adrenergic receptor agonist. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It is primarily recognized for its bronchodilatory effects and is utilized in scientific research to investigate the function and pharmacology of β2-adrenergic receptors in various tissues and systems. This analysis will focus solely on its scientific applications and exclude information related to drug use, dosage, or side effects.
Salmefamol exerts its effects primarily by selectively binding to β2-adrenergic receptors. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] This binding initiates a signaling cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Increased cAMP levels induce smooth muscle relaxation in the bronchi, resulting in bronchodilation. Salmefamol has been observed to act as a partial agonist in some contexts, meaning it may not elicit the same maximal response as a full agonist like isoproterenol. [ [], [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: